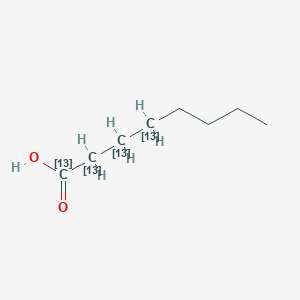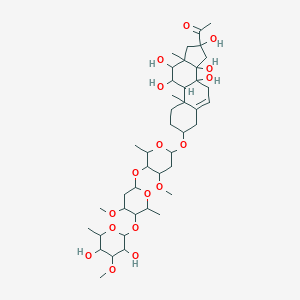
Esculentin Steroid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentin steroid is a naturally occurring steroid that is found in the skin secretions of the frog species, Rana esculenta. This steroid has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Bactericidal Activity
The N-terminal fragment of the frog skin peptide esculentin-1b [Esc(1-18)] demonstrates significant bactericidal effects. When used in combination with antimicrobial agents like amikacin or colistin, it exhibits a synergistic effect against Stenotrophomonas maltophilia. This combination is effective even in resistant strains of the bacteria and maintains its efficacy in the presence of human serum (Maisetta et al., 2009).
Plant Pathogen Resistance
Esculentin-1, present in the skin secretions of Rana esculenta, is effective against various microorganisms, including plant pathogens. When introduced into Nicotiana tabacum, a derivative of esculentin-1 showed enhanced resistance to bacterial or fungal phytopathogens and displayed insecticidal properties (Ponti et al., 2003).
Antimicrobial Properties
Research on esculentin-1, a potent antimicrobial peptide from Rana esculenta, includes the production of recombinant analogues that retain its biological activity. These analogues show efficacy against a variety of microorganisms, with gram-negative bacteria being more sensitive than gram-positive bacteria (Ponti et al., 1999).
Optimization of Antimicrobial Peptides
Efforts to optimize the antimicrobial features of esculentin-1a derivatives involve substitutions by non-coded amino acids and peptide conjugation to nanoparticles. These strategies aim to enhance the peptide's biostability and reduce cytotoxicity, potentially leading to the development of new antibiotic drugs (Casciaro et al., 2017).
Peptide's Role in Immune Regulation
Esculentin-2CHa, a derivative of the frog skin host-defense peptide, has shown antidiabetic actions, including the stimulation of insulin secretion and improvement of glucose tolerance in mice with diet-induced obesity and insulin resistance. This indicates potential therapeutic applications in managing type 2 diabetes (Ojo et al., 2015).
Propiedades
Número CAS |
131889-89-9 |
|---|---|
Fórmula molecular |
C42H68O17 |
Peso molecular |
845 g/mol |
Nombre IUPAC |
1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |
InChI |
InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |
Clave InChI |
DPMVYTYRMGJDQQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
Sinónimos |
esculentin esculentin steroid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



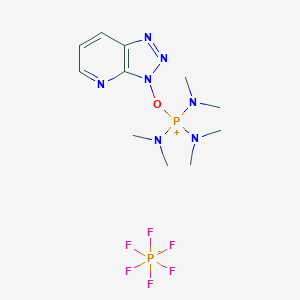
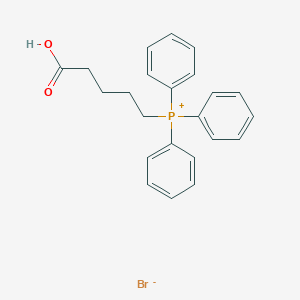
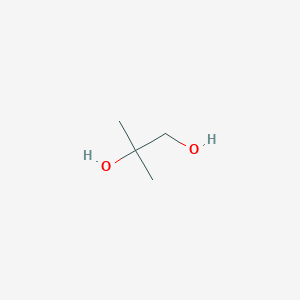
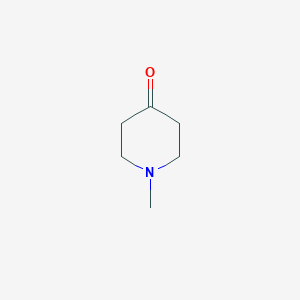


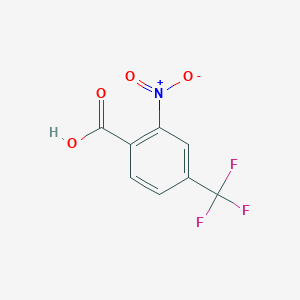
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

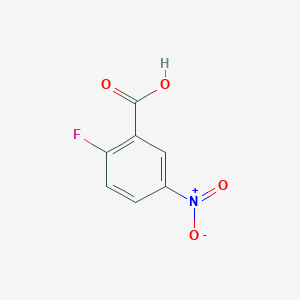
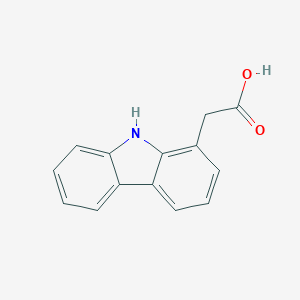
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
